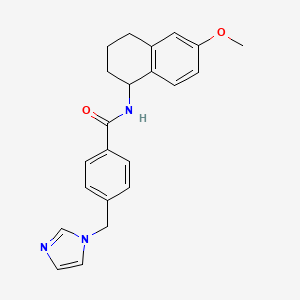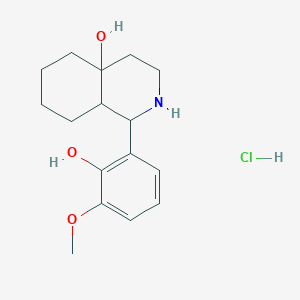
6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained attention in the scientific research community due to its potential biological applications. This compound is a benzoxazinone derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. The compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been reported to increase the activity of antioxidant enzymes, which play a role in protecting cells from oxidative damage. Additionally, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its potential biological applications. The compound has shown promising results in various studies and can potentially be used in the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. Additionally, the compound can be further modified to improve its solubility and potency.
Synthesemethoden
The synthesis of 6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one has been reported through various methods. One of the commonly used methods is the reaction between 2-(2-oxo-2-pyrrolidin-1-yl)ethylamine and 6-tert-butyl-2-hydroxy-4H-1,4-benzoxazin-3(4H)-one. The reaction is carried out in the presence of a suitable solvent and a catalyst, which leads to the formation of the desired compound. Other methods include the reaction between 6-tert-butyl-2-hydroxy-4H-1,4-benzoxazin-3(4H)-one and 2-(2-chloroacetyl)pyrrolidine, which gives the final product.
Wissenschaftliche Forschungsanwendungen
6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one has been reported to have potential biological applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,3)13-6-7-15-14(10-13)20(17(22)12-23-15)11-16(21)19-8-4-5-9-19/h6-7,10H,4-5,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUHXLBQTKLJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199659 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![2-(1-(4-ethoxybenzyl)-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6044771.png)
![methyl 4-[4-({2-[2-(4-hydroxyphenyl)ethyl]-1-piperidinyl}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B6044777.png)
![3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B6044789.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6044807.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6044816.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044830.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6044857.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)